molecular formula C29H46O6 B1259427 Asparacosin B

Asparacosin B

Cat. No. B1259427
M. Wt: 490.7 g/mol
InChI Key: FJZMHTUXQXEAPK-RSLKRIGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asparacosin B is a natural product found in Asparagus cochinchinensis with data available.

Scientific Research Applications

1. Asparacosin B in Cancer Therapy

Asparacosin B, also known as l-asparaginase, is primarily recognized for its role in cancer therapy, especially in the treatment of acute lymphoblastic leukemia (ALL) and lymphosarcoma. It works by hydrolyzing l-asparagine into l-aspartate and ammonia, leading to the depletion of l-asparagine which is crucial for the growth of leukemic cells. Various studies have highlighted the production and optimization of microbial l-asparaginase due to its therapeutic importance and applications in cancer treatment. They emphasize the need for new sources of this enzyme to increase its availability as a drug and the production of new l-asparaginases with improved profiles regarding pharmacodynamics, pharmacokinetics, and toxicity (Lopes et al., 2017).

2. Asparacosin B in Traditional Medicine

The genus Polygonatum, part of the Asparagaceae family, has been traditionally used for its medicinal properties. Plants from this genus have demonstrated effectiveness in clinical practice for treating age-related diseases, diabetes, lung diseases, fatigue, and indigestion. Major chemical constituents of these plants, including steroidal saponins, triterpenoid saponins, and homoisoflavanones, contribute to their wide range of pharmacological effects. Although not directly linked to Asparacosin B, this highlights the potential of compounds from the Asparagaceae family in traditional medicine (Zhao et al., 2018).

3. Asparacosin B in Food Industry

Apart from its medicinal applications, l-asparaginase (Asparacosin B) holds potential in the food industry. It is used to reduce the formation of acrylamide in fried, roasted, or baked food products. Acrylamide is a potential carcinogen formed during cooking at high temperatures. l-Asparaginase catalyzes the conversion of l-asparagine, a precursor in acrylamide formation, thus mitigating the levels of acrylamide in food. Studies have focused on the properties, sources, and potential application of l-asparaginases as a food processing aid to control acrylamide formation, indicating its significant role in the food industry (Krishnapura et al., 2015).

properties

Product Name

Asparacosin B

Molecular Formula

C29H46O6

Molecular Weight

490.7 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13S,18R)-8-hydroxy-16,16-dimethoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C29H46O6/c1-17-9-10-28(34-16-17)18(2)29(31)24(35-28)14-22-20-8-7-19-15-27(32-5,33-6)12-11-25(19,3)21(20)13-23(30)26(22,29)4/h17-22,24,31H,7-16H2,1-6H3/t17-,18-,19-,20-,21+,22+,24+,25+,26-,28-,29-/m1/s1

InChI Key

FJZMHTUXQXEAPK-RSLKRIGASA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@H]6[C@@]5(CCC(C6)(OC)OC)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)(OC)OC)C)C)O)C)OC1

synonyms

asparacosin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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